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Compound of Interest

Compound Name: 5-Nitrobenzo[d]oxazol-2(3H)-one

Cat. No.: B458946

Introduction

5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound of significant interest in
medicinal chemistry and drug development. Its structure, featuring a benzoxazolone core with
a nitro group substituent, imparts specific chemical properties that are crucial for its biological
activity. Accurate structural elucidation and purity assessment are paramount for its application
in research and pharmaceutical development. This document provides detailed protocols for
the analysis of 5-Nitrobenzo[d]oxazol-2(3H)-one using Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for
the characterization of organic molecules. The provided data is representative and intended to
guide researchers in their analytical endeavors.

Molecular Structure

Systematic Name: 5-Nitro-1,3-benzoxazol-2(3H)-one CAS Number: 3889-13-2 Molecular
Formula: C7H4N204 Molecular Weight: 180.12 g/mol

The structure and atom numbering for NMR assignments are depicted below:
Caption: Structure of 5-Nitrobenzo[d]oxazol-2(3H)-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
compounds, providing detailed information about the chemical environment of individual atoms.
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'H NMR Spectral Data (Predicted)

The following table summarizes the predicted *H NMR spectral data for 5-
Nitrobenzo[d]oxazol-2(3H)-one. The data is based on the analysis of structurally similar
compounds and chemical shift predictions.

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)

~11.5 brs - 1H NH-3

~8.10 d ~2.5 1H H-4

~7.95 dd ~9.0, 2.5 1H H-6

~7.40 d ~9.0 1H H-7

3C NMR Spectral Data (Predicted)

The following table presents the predicted 3C NMR spectral data for 5-Nitrobenzo[d]oxazol-
2(3H)-one.

Chemical Shift (6, ppm) Assignment
~155.0 C=0 (C2)
~148.0 C-5

~143.0 C-7a

~132.0 C-3a

~120.0 C-6

~111.0 c-7

~108.0 C-4

Mass Spectrometry (MS) Analysis
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Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio (m/z) of ions, providing information about the molecular weight and elemental composition
of a compound, as well as its structure through fragmentation analysis.

Mass Spectrometry Data (Predicted)

The following table summarizes the predicted key mass-to-charge ratios for 5-
Nitrobenzo[d]oxazol-2(3H)-one under electron ionization (El).

m/z Relative Intensity Assignment

180 High [M]* (Molecular lon)
150 Moderate [M - NOJ*

134 Moderate [M-NO2]*

106 High [M - NO2 - COJ*

78 Moderate [CeHaN]*

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data
Acquisition

Objective: To obtain high-resolution *H and 3C NMR spectra of 5-Nitrobenzo[d]oxazol-2(3H)-

one.

Materials:

5-Nitrobenzo[d]oxazol-2(3H)-one (5-10 mg)

Deuterated dimethyl sulfoxide (DMSO-ds)

NMR tube (5 mm)

Pipettes and vials

Procedure:
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Accurately weigh 5-10 mg of 5-Nitrobenzo[d]oxazol-2(3H)-one and transfer it to a clean,
dry vial.

Add approximately 0.6-0.7 mL of DMSO-ds to the vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

Transfer the solution to a 5 mm NMR tube.

Acquire tH and 13C NMR spectra on a spectrometer operating at a suitable frequency (e.qg.,
400 MHz for *H).

Process the acquired data (Fourier transformation, phasing, baseline correction, and
referencing to the residual solvent peak of DMSO-de at & 2.50 ppm for *H and & 39.52 ppm
for 13C).

Protocol 2: Mass Spectrometry Sample Preparation and
Data Acquisition

Objective: To obtain the mass spectrum of 5-Nitrobenzo[d]oxazol-2(3H)-one and identify its
molecular ion and fragmentation pattern.

Materials:

e 5-Nitrobenzo[d]oxazol-2(3H)-one

» Methanol or other suitable volatile solvent

e Mass spectrometer (e.g., with Electron lonization source)
Procedure:

o Prepare a dilute solution of 5-Nitrobenzo[d]oxazol-2(3H)-one in a volatile solvent such as
methanol (approximately 1 mg/mL).

 Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct
infusion or GC/LC).
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e Acquire the mass spectrum in the desired mass range (e.g., m/z 50-250) using an
appropriate ionization technique (e.g., Electron lonization at 70 eV).

» Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the NMR and Mass Spectrometry
analysis of 5-Nitrobenzo[d]oxazol-2(3H)-one.
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Caption: Workflow for NMR and MS analysis.
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Data Analysis and Interpretation Logic

This diagram outlines the logical steps involved in interpreting the spectral data to confirm the
structure of the compound.
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Caption: Logic diagram for spectral data interpretation.

 To cite this document: BenchChem. [Application Notes and Protocols: Analysis of 5-
Nitrobenzo[d]oxazol-2(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b458946#5-nitrobenzo-d-oxazol-2-3h-one-nmr-and-
mass-spectrometry-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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